molecular formula C19H14FN5O2S B2613948 N-(2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide CAS No. 1242980-91-1

N-(2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

Cat. No.: B2613948
CAS No.: 1242980-91-1
M. Wt: 395.41
InChI Key: MFUKGPXWHVDORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14FN5O2S and its molecular weight is 395.41. The purity is usually 95%.
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Scientific Research Applications

Molecular Probes for the A2A Adenosine Receptor

Research has explored the development of molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, which exhibit high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds were functionalized with various groups to enable applications in pharmacological studies and imaging. The synthesized compounds displayed high A2A AR affinity, and their interactions with the receptor were studied through theoretical docking, highlighting their potential as tools for studying the A2A AR (Kumar et al., 2011).

Radiosynthesis for Imaging Translocator Protein

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, were reported as selective ligands for the translocator protein (18 kDa), with DPA-714 designed for labeling with fluorine-18 to enable in vivo imaging using positron emission tomography. This work demonstrates the utility of such compounds in the development of diagnostic tools for medical imaging, contributing to the understanding of diseases associated with the translocator protein (Dollé et al., 2008).

Antioxidant and Anticancer Properties

Investigations into triazolo-thiadiazoles have shown that compounds like 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant in vitro antioxidant properties and dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines. These findings point to the potential of such compounds in the development of novel antioxidant and anticancer therapies (Sunil et al., 2010).

Synthesis of Novel Compounds with Anti-inflammatory Activity

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has been reported, with certain derivatives showing significant anti-inflammatory activity. This research contributes to the development of new anti-inflammatory agents, showcasing the diverse potential applications of such chemical compounds (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2S/c20-14-8-4-5-9-15(14)21-16(26)12-28-19-23-22-17-18(27)24(10-11-25(17)19)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUKGPXWHVDORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=CC=C4F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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